Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate
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Overview
Description
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a piperidine ring, a chlorophenyl group, and a methanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperidine ring.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- 4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES
Uniqueness
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl and methanesulfonyl groups, along with the piperidine ring, differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C22H25ClN2O5S |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
methyl 3-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-15-19(22(27)30-2)4-3-5-20(15)24-21(26)17-10-12-25(13-11-17)31(28,29)14-16-6-8-18(23)9-7-16/h3-9,17H,10-14H2,1-2H3,(H,24,26) |
InChI Key |
ZKASGZTUJKCAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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